molecular formula C18H18N2O4S B2865693 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034264-77-0

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2865693
CAS No.: 2034264-77-0
M. Wt: 358.41
InChI Key: PULJQKNHVCUVHO-UHFFFAOYSA-N
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Description

N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a heterocyclic compound featuring:

  • A 4,5,6,7-tetrahydrobenzo[d]isoxazole core, a bicyclic structure with a fused benzene and isoxazole ring.
  • A 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl substituent, which introduces both oxygen (furan) and sulfur (thiophene) heterocycles, along with a hydroxyl group.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-17(16-13-4-1-2-5-14(13)24-20-16)19-11-18(22,12-7-8-23-10-12)15-6-3-9-25-15/h3,6-10,22H,1-2,4-5,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULJQKNHVCUVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including the furan and thiophene rings, as well as the benzo[d]isoxazole moiety, suggest a variety of interactions with biological systems.

Structural Characteristics

The compound's molecular formula is C15H13N3O3SC_{15}H_{13}N_{3}O_{3}S with a molecular weight of approximately 303.3 g/mol. The presence of multiple heterocycles contributes to its chemical reactivity and biological potential.

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₃S
Molecular Weight303.3 g/mol
CAS Number2034335-20-9

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan and thiophene structures exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Thiophene-containing compounds have been documented for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate pathways related to inflammation . This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in various biological pathways. For example, similar compounds have been shown to act on phosphodiesterases (PDEs), which play a significant role in cellular signaling .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a related thiophene derivative exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/ml .
  • Anti-inflammatory Activity : In vitro studies indicated that certain furan-thiophene derivatives significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in macrophages activated by lipopolysaccharides (LPS), suggesting potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Key Structural Differences

Core Heterocycle : The target compound uses a tetrahydrobenzo[d]isoxazole core, whereas analogs (e.g., Compounds 23, 5, 6, 12) feature tetrahydrobenzo[b]thiophene . Isoxazole rings (O and N) may enhance metabolic stability compared to thiophene (S) .

Substituent Diversity : The target’s hydroxy-furan-thiophene ethyl group is unique. Analogous compounds often prioritize halogenated aryl (e.g., 2-chlorophenyl in Compound 23) or methoxybenzoyl groups ().

Pharmacological Insights

  • Antimicrobial Activity : Compounds with tetrahydrobenzo[b]thiophene cores (e.g., ) exhibit antibacterial and antifungal effects, likely via membrane disruption or enzyme inhibition . The target’s hydroxyl group may improve solubility and bioavailability.
  • Anticancer Potential: Thiophene and isoxazole derivatives are known to inhibit kinases or DNA synthesis .

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